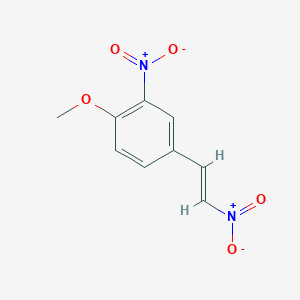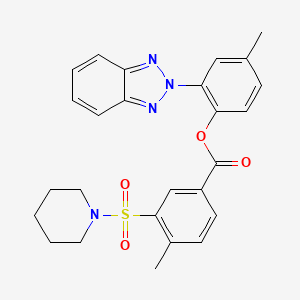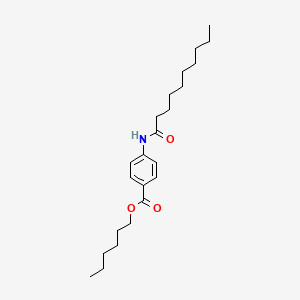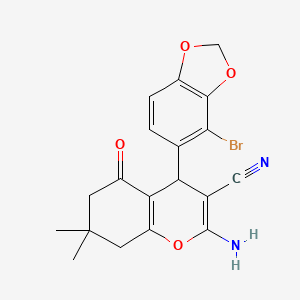![molecular formula C21H14BrN3O4 B15016926 N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine](/img/structure/B15016926.png)
N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3-methoxyphenyl)-1,3-benzoxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound characterized by its unique structural features. This compound contains a bromine atom, a nitro group, and a methoxy group attached to a benzoxazole ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole ring, followed by the introduction of the bromine and nitro groups through electrophilic aromatic substitution reactions. The final step involves the formation of the imine linkage through a condensation reaction between an aldehyde and an amine under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The methoxy group can be replaced with other substituents through electrophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can yield a variety of substituted benzoxazole compounds.
Applications De Recherche Scientifique
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups can also influence the compound’s binding affinity to target proteins and enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms.
Bromomethyl methyl ether: Contains a bromine atom and a methoxy group.
Uniqueness
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[2-(3-METHOXYPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its combination of functional groups and the benzoxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C21H14BrN3O4 |
|---|---|
Poids moléculaire |
452.3 g/mol |
Nom IUPAC |
1-(4-bromo-3-nitrophenyl)-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C21H14BrN3O4/c1-28-16-4-2-3-14(10-16)21-24-18-11-15(6-8-20(18)29-21)23-12-13-5-7-17(22)19(9-13)25(26)27/h2-12H,1H3 |
Clé InChI |
LLNVOWVFIBEBDD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-nitrophenyl)-4-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15016844.png)

![N-({N'-[(E)-(3-Bromo-4-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15016854.png)
![2,4-dibromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B15016862.png)
![2-(4-Butylphenoxy)-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B15016863.png)


![4-(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol](/img/structure/B15016877.png)
![1-(4-Bromophenyl)-3-[(4-bromophenyl)amino]-3-(4-butoxyphenyl)propan-1-one](/img/structure/B15016886.png)

![3-methyl-N-[4-(undecylcarbamoyl)phenyl]benzamide](/img/structure/B15016907.png)
![N-({N'-[(E)-(2,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15016913.png)
acetyl}hydrazinylidene)butanoyl]amino}benzamide](/img/structure/B15016919.png)
![2-bromo-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B15016929.png)
